Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O5S |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O5S/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FEWRUDJRBWVDNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate
Detailed Synthetic Route
Step 1: Synthesis of 5-Nitrothiophene-2-carboxylic Acid
5-Nitrothiophene-2-carboxylic acid can be synthesized by nitration of thiophene-2-carboxylic acid under controlled conditions using nitrating agents such as nitric acid in the presence of sulfuric acid or via more selective nitration protocols involving mild reagents to avoid over-nitration or ring degradation.
Step 2: Amidation Reaction
The key amidation involves coupling 5-nitrothiophene-2-carboxylic acid with pyrrolidine-2-carboxylic acid methyl ester or its derivative. This is commonly achieved using carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, facilitating nucleophilic attack by the pyrrolidine nitrogen.
- Reaction conditions: Typically conducted in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
- Purification: The crude product is purified via silica gel column chromatography using gradients of ethyl acetate and hexane as eluents.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Nitration (HNO3/H2SO4 or mild nitrating agents) | 5-Nitrothiophene-2-carboxylic acid |
| 2 | 5-Nitrothiophene-2-carboxylic acid + Pyrrolidine-2-carboxylic acid methyl ester | EDC/HOBt, DCM or DMF, RT | This compound (amide formation) |
| 3 | Pyrrolidine-2-carboxylic acid derivative (if free acid) + MeOH | H2SO4 catalytic, reflux | Methyl ester formation |
Analytical and Purification Techniques
Reaction Monitoring
- Thin Layer Chromatography (TLC): Used to monitor reaction progress with typical Rf values around 0.3–0.4 in 1:1 ethyl acetate/hexane solvent systems.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of amide and ester functionalities. Characteristic carbonyl stretches appear near 1700 cm⁻¹ in IR spectra.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (expected molecular weight: 270.27 g/mol for C10H10N2O5S).
Purification
- Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane) is the standard method.
- Recrystallization: Ethanol/water mixtures are used to obtain pure crystalline material.
- Chiral HPLC: For stereochemical purity assessment if chiral centers are present in the pyrrolidine ring.
In-Depth Research Findings and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O5S |
| Molecular Weight | 270.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Melting Point | Not explicitly reported, typically crystalline |
| Optical Rotation | Not available |
Spectroscopic Data (Representative)
| Technique | Observations |
|---|---|
| ^1H NMR (CDCl3) | Signals corresponding to pyrrolidine protons, methyl ester singlet near 3.7 ppm, aromatic protons of thiophene ring shifted due to nitro group |
| ^13C NMR | Carbonyl carbons near 170–175 ppm, aromatic carbons of thiophene ring, methyl ester carbon near 52 ppm |
| IR Spectroscopy | Strong C=O stretch ~1700 cm⁻¹, nitro group asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹ |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the thiophene ring .
Scientific Research Applications
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene and pyrrolidine rings can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Potential: While biological data are absent in the evidence, nitroaromatic compounds are often explored as antimicrobial or anticancer agents due to their electrophilic nature .
Biological Activity
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H10N2O5S |
| Molecular Weight | 270.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with nitrothiophene-2-carbonyl precursors. The process includes several steps, such as:
- Formation of Pyrrolidine Derivative : Reaction of pyrrolidine with appropriate carbonyl compounds.
- Nitration : Introduction of the nitro group onto the thiophene ring.
- Esterification : Conversion of carboxylic acid to methyl ester.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated:
- Selective Cytotoxicity : It showed significant cytotoxic effects on A549 human lung adenocarcinoma cells, with a viability reduction to approximately 66% at a concentration of 100 µM after 24 hours of exposure. This indicates a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibited antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Case Studies
A notable case study involved the evaluation of various derivatives of this compound for their biological activities:
- Study Design : A549 cells were treated with different concentrations of the compound, and cell viability was assessed using the MTT assay.
-
Findings :
- Compounds with specific substitutions on the thiophene ring exhibited enhanced anticancer activity.
- The presence of the nitro group was critical for maintaining high levels of activity against both cancerous and bacterial cells.
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
| Study Focus | Cell Line/Pathogen | Result |
|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | Viability reduced to 66% at 100 µM |
| Antimicrobial Activity | Staphylococcus aureus | Effective against multidrug-resistant strains |
| Toxicity Assessment | HSAEC1-KT (Non-cancerous) | Moderate toxicity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate, and how can purity be optimized?
- Methodology : A two-step approach is typical: (1) coupling 5-nitrothiophene-2-carboxylic acid with pyrrolidine-2-carboxylate derivatives using carbodiimide-based reagents (e.g., EDC/HOBt), followed by (2) methyl esterification. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .
Q. How should researchers characterize the structural conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and bond angles. For example, similar pyrrolidine derivatives exhibit chair-like conformations with nitro-thiophene substituents occupying equatorial positions (mean C–C bond length: 1.52 Å, R factor ≤0.05) . Complement SCXRD with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Q. What solvents and storage conditions are optimal for preserving stability?
- Methodology : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent nitro group degradation. Use anhydrous DMSO or DMF for dissolution in biological assays. Avoid prolonged exposure to light or moisture, as nitro-thiophenes are prone to photodegradation .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Methodology : Conduct pharmacokinetic profiling to assess bioavailability and metabolic stability. For instance, enzyme-linked assays (e.g., cytochrome P450 inhibition) can identify metabolic liabilities. Pair with LC-MS/MS to quantify plasma concentrations and correlate with efficacy. Adjust dosing regimens or explore prodrug strategies if first-pass metabolism is a limitation .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the nitro-thiophene moiety’s electrostatic potential and the pyrrolidine ring’s conformational flexibility. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD measurements) .
Q. How can regioselectivity challenges during nitro-thiophene functionalization be mitigated?
- Methodology : Employ directing groups (e.g., carbonyl or sulfonyl) to control nitration sites. For example, prior studies on methyl 5-(4-chlorophenyl)pyrrolidine-2-carboxylates achieved >90% regioselectivity using HNO₃/H₂SO₄ at 0–5°C. Monitor with HPLC-MS to detect byproducts .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodology : Perform comparative transcriptomics (RNA-seq) on sensitive vs. resistant cell lines to identify differential expression of efflux pumps (e.g., P-gp) or detoxification enzymes. Combine with ROS (reactive oxygen species) assays to evaluate nitro-thiophene-mediated oxidative stress .
Q. How does the compound’s stability vary under physiological vs. acidic/alkaline conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). Use UPLC-PDA to quantify degradation products (e.g., hydrolysis of the ester group). For acidic conditions, observe half-life changes; ester bonds typically degrade faster at pH <3 .
Methodological Best Practices
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol to separate enantiomers, especially if the pyrrolidine ring has asymmetric centers .
- Data Reproducibility : Include internal controls (e.g., known kinase inhibitors) in biological assays to normalize batch-to-batch variability .
- Safety Protocols : Follow TCI America’s guidelines for handling nitroaromatics: use fume hoods, nitrile gloves, and emergency eye wash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
